molecular formula C11H14O3 B8687668 4-(4-Hydroxybutyloxy)benzaldehyde CAS No. 92176-41-5

4-(4-Hydroxybutyloxy)benzaldehyde

Cat. No.: B8687668
CAS No.: 92176-41-5
M. Wt: 194.23 g/mol
InChI Key: XJUGAGYUMOBWNT-UHFFFAOYSA-N
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Description

4-(4-Hydroxybutyloxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a hydroxybutyloxy (-O-(CH₂)₃-CH₂-OH) group at the para position of the benzaldehyde core. This compound is of interest in organic synthesis due to its aldehyde functionality and polar hydroxyl group, which enhance its reactivity and solubility in polar solvents.

Properties

CAS No.

92176-41-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-hydroxybutoxy)benzaldehyde

InChI

InChI=1S/C11H14O3/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9,12H,1-2,7-8H2

InChI Key

XJUGAGYUMOBWNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and shared features among 4-(4-Hydroxybutyloxy)benzaldehyde and related compounds:

Compound Name Substituent Structure Key Functional Groups Bioactivity (if reported) Reference
This compound -O-(CH₂)₃-CH₂-OH Aldehyde, hydroxyl, ether Not explicitly reported N/A
4-(Cyclopentyloxy)benzaldehyde -O-cyclopentane Aldehyde, ether Intermediate in antitumor agents
4-(Hexyloxy)benzaldehyde -O-(CH₂)₅-CH₃ Aldehyde, ether Used in dye synthesis
Eurotirumin (Eurotium derivative) 2-(heptadienyl)-3,6-dihydroxy Aldehyde, dihydroxy, prenyl Antioxidant, antifungal
4-(Allyloxy)benzaldehyde -O-CH₂-CH=CH₂ Aldehyde, allyl ether Polymer precursor
4-(Bromomethyl)benzaldehyde -CH₂-Br Aldehyde, bromomethyl Toxic; requires careful handling

Physical Properties

  • Boiling Points :
    • 4-(Hexyloxy)benzaldehyde: 422–424 K (0.0007 bar) .
    • 4-(Hydroxybutyloxy)benzaldehyde: Expected to have a higher boiling point than shorter-chain analogs (e.g., allyloxy derivatives) due to increased molecular weight and polarity.
  • Solubility: Hydroxyl-containing derivatives (e.g., this compound) are more water-soluble than non-polar analogs like 4-(dodecyloxy)benzaldehyde .

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